molecular formula C15H16N2S B12169068 2-Ethyl-1,3-diphenyl-isothiourea

2-Ethyl-1,3-diphenyl-isothiourea

Cat. No.: B12169068
M. Wt: 256.4 g/mol
InChI Key: MPEOQDWRNNKKCP-UHFFFAOYSA-N
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Description

For this analysis, comparisons will focus on structurally or functionally analogous compounds from the evidence, including isomers, derivatives, and compounds with similar substituent patterns.

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

ethyl N,N'-diphenylcarbamimidothioate

InChI

InChI=1S/C15H16N2S/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,17)

InChI Key

MPEOQDWRNNKKCP-UHFFFAOYSA-N

Canonical SMILES

CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenyl-isothiourea typically involves the reaction of ethylamine with diphenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-1,3-diphenyl-isothiourea can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-diphenyl-isothiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-1,3-diphenyl-isothiourea has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-diphenyl-isothiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-Ethyl-1,3-diphenyl-isothiourea, such as ethyl groups, aromatic rings, or heteroatom substitutions:

Ethyl-Substituted Benzene Derivatives
Compound Name CAS Number Systematic Name (IUPAC) Key Properties
2-Ethyl-1,3-dimethyl-benzene 2870-04-4 Benzene, 2-ethyl-1,3-dimethyl- Higher volatility due to methyl groups; used in organic synthesis .
2-Ethyl-1,4-dimethyl-benzene 1758-88-9 Benzene, 2-ethyl-1,4-dimethyl- Isomeric differences in reactivity and polarity .

Key Findings :

  • Positional Isomerism : The position of ethyl and methyl substituents significantly impacts physicochemical properties. For example, 2-Ethyl-1,3-dimethyl-benzene (ortho-substitution) may exhibit steric hindrance, reducing reactivity compared to para-substituted isomers .
  • Applications : Ethyl-substituted benzenes are intermediates in agrochemical and pharmaceutical synthesis, though toxicity profiles vary (e.g., LC50 data unavailable in evidence).
Heterocyclic Analogues
Compound Name (Patent Example) Structure Key Functional Groups
2-(2-Ethyl-1,3-benzoxazol-6-yl)-... Benzoxazole core with ethyl and piperazine Bioactive heterocycle; potential CNS activity .
2-(2-Methyl-1,3-benzoxazol-6-yl)-... Methyl-substituted benzoxazole Enhanced metabolic stability vs. ethyl analogues .

Key Findings :

  • Ethyl vs. Methyl Substituents : Ethyl groups in benzoxazoles (e.g., 2-ethyl-1,3-benzoxazol-6-yl) may increase lipophilicity and binding affinity compared to methyl derivatives, as seen in patent applications for kinase inhibitors .
  • Toxicity: No direct LD50/LC50 data for benzoxazoles in evidence, but structural analogs like 2-Ethyl-1,3-hexanediol (LD50: 3,200 mg/kg, oral rat) suggest moderate toxicity .
Functional Group Comparisons: Isothiourea vs. Diols
Compound Name CAS Number Functional Groups Hazard Classification
2-Ethyl-1,3-hexanediol 94-96-2 Diol Eye Dam. 1 (EC 1272/2008)
Hypothetical: 2-Ethyl-1,3-diphenyl-isothiourea N/A Isothiourea Likely higher toxicity due to thiourea moiety (inference from analogous compounds).

Key Findings :

  • Safety : 2-Ethyl-1,3-hexanediol is classified as a Category 1 eye irritant , whereas isothioureas may pose greater systemic toxicity (e.g., thyroid disruption risks inferred from thiourea analogs).

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